molecular formula C17H17N3O3S2 B2468068 5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 942013-68-5

5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2468068
CAS No.: 942013-68-5
M. Wt: 375.46
InChI Key: RJVIHNNGEVFVFE-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It is hypothesized that it may bind with high affinity to its target receptors, leading to a series of biochemical reactions . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple receptors The downstream effects of these interactions could be diverse, depending on the specific pathways involved

Pharmacokinetics

It has been noted that similar compounds have excellent pharmacokinetics in preclinical species . The impact of these properties on the bioavailability of the compound is an important area for future research.

Result of Action

It is known that similar compounds can have a broad spectrum of biological activities . The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.

Properties

IUPAC Name

5-ethyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-14-8-11-17(24-14)25(22,23)19-13-6-4-12(5-7-13)15-9-10-16(21)20(2)18-15/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVIHNNGEVFVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.